REACTION_CXSMILES
|
[Na].CS([C:6]1[N:10]=[C:9]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[S:8][N:7]=1)(=O)=O.[CH2:17]([OH:19])C>>[CH3:17][O:19][C:6]1[N:10]=[C:9]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[S:8][N:7]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=NSC(=N1)N1CCNCC1
|
Name
|
NaCI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NSC(=N1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.54 mmol | |
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |